

Application Notes and Protocols: In Vitro Membrane Tubulation Assay Using SNX18

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Compound of Interest

Compound Name: PXP 18 protein

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Introduction

Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain and a Bin/Amphiphysin/Rvs (BAR) domain.^{[1][2]} This structural arrangement allows SNX18 to play a crucial role in membrane trafficking and remodeling events within the cell. Specifically, SNX18 is involved in endocytic recycling and has been identified as a key regulator of autophagosome biogenesis.^{[3][4]} Its ability to induce membrane curvature and form tubules is fundamental to these processes. The in vitro membrane tubulation assay using purified SNX18 provides a powerful tool to study the molecular mechanisms of membrane remodeling and to screen for potential modulators of these pathways.

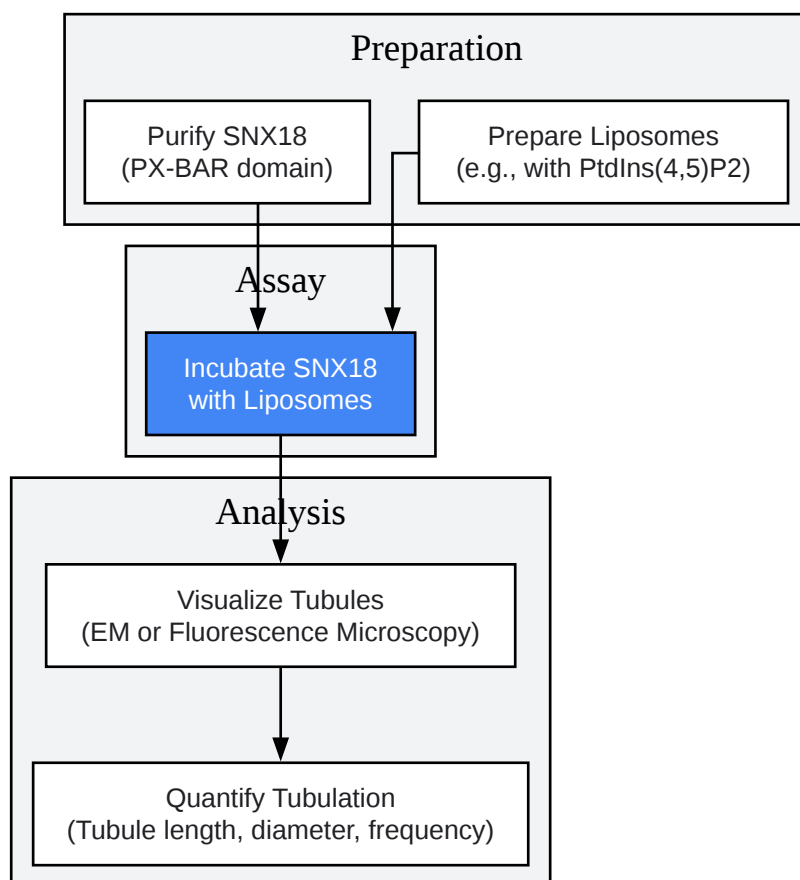
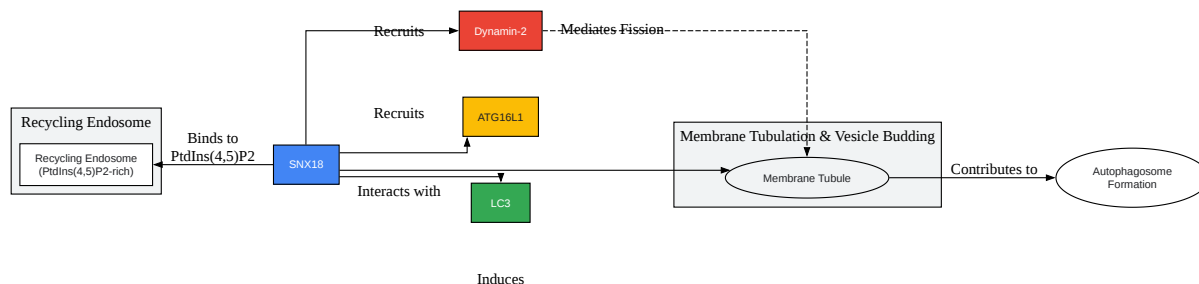
Principle of the Assay

The in vitro membrane tubulation assay reconstitutes the initial step of vesicle formation by incubating purified SNX18 protein, typically the PX-BAR domain, with artificial lipid vesicles (liposomes). The BAR domain of SNX18 senses and induces membrane curvature, leading to the formation of membrane tubules from the liposome surface. The PX domain facilitates the binding of SNX18 to specific phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), on the liposome membrane, which is a critical step for its tubulation activity.^{[1][2]} The resulting membrane tubules can be visualized and quantified using techniques such as electron microscopy or fluorescence microscopy.

Signaling Pathways and Experimental Workflow

SNX18 functions at the intersection of several key cellular trafficking pathways, including clathrin-mediated endocytosis and autophagy. Its interaction with dynamin, a GTPase essential for membrane fission, and the adaptor protein complex 1 (AP-1) highlights its role in vesicle scission and sorting.^{[1][2]} In the context of autophagy, SNX18 interacts with ATG16L1 and LC3 to facilitate the formation of the autophagosome.^{[3][4]}

SNX18 Signaling Pathway in Autophagy



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